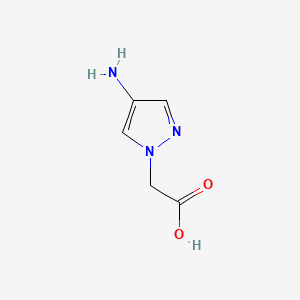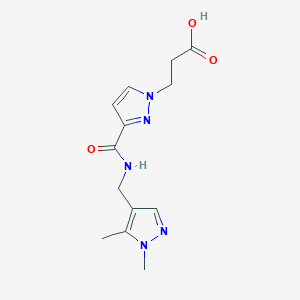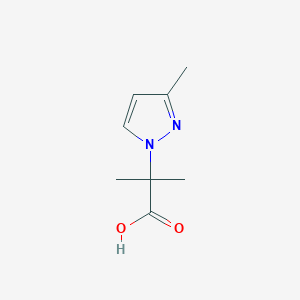![molecular formula C7H6ClF3N2O2 B3070895 3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1006470-23-0](/img/structure/B3070895.png)
3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Vue d'ensemble
Description
The compound “3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid” is an organic molecule that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals and drugs .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group (-CF3) and a chloro group (-Cl) attached to a pyrazol ring . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Applications De Recherche Scientifique
Synthesis and Structure Analysis
The synthesis of 3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid derivatives demonstrates significant interest in exploring their structural properties and potential applications. Research shows that these compounds can be synthesized through regiospecific methods, with their structures confirmed using spectroscopic techniques and single-crystal X-ray analysis. Such studies highlight the compound's potential in various fields, including materials science and pharmaceutical research, due to their unique chemical structures and properties (Kumarasinghe et al., 2009).
Renewable Levulinic Acid Derivatives
Another area of research explores the conversion of renewable levulinic acid into a diversity of 3-(azol-3-yl)propanoates, including pyrazole derivatives. This approach underlines the importance of sustainable chemistry, providing a pathway to derive valuable chemicals from biomass. The synthesis protocol yields several derivatives with good efficiency, suggesting applications in green chemistry and renewable resources (Flores et al., 2014).
Insecticidal Applications
The development of insecticidal compounds is another significant application. Research into the synthesis of related pyrazole derivatives aims at finding new insecticidal agents. These compounds, through their specific interactions with insect biological systems, offer potential as safer and more effective pest control solutions. Studies detail the synthesis routes and the evaluation of their efficacy as insecticides, demonstrating the practical applications of these chemical derivatives in agriculture and pest management (Yang et al., 2019).
Corrosion Inhibition
The application in corrosion inhibition represents a critical industrial application. Derivatives of this compound have been studied for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. These studies highlight the compound's capability to form protective layers on metal surfaces, significantly reducing corrosion rates. Such applications are invaluable in extending the life of metal structures and components, contributing to cost savings and environmental protection (Olasunkanmi & Ebenso, 2019).
Orientations Futures
Trifluoromethyl-containing compounds have numerous applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethyl-containing compounds, including “3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid”, will be discovered in the future .
Mécanisme D'action
Target of Action
It’s known that compounds with a trifluoromethyl group often exhibit numerous pharmacological activities .
Mode of Action
It’s worth noting that trifluoromethyl-containing compounds can inhibit the phosphorylation of certain proteins, such as stat3 .
Biochemical Pathways
The stat3 pathway, which is involved in cell growth and apoptosis, could potentially be influenced by this compound .
Result of Action
It’s known that the inhibition of stat3 can induce apoptosis, or programmed cell death .
Propriétés
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c8-4-3-13(2-1-5(14)15)12-6(4)7(9,10)11/h3H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWQREWWEXRWKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid](/img/structure/B3070818.png)


![methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate](/img/structure/B3070832.png)
![3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B3070835.png)
![5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B3070849.png)






